

Drofenine hydrochloride solubility issues in aqueous buffers

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Compound of Interest

Compound Name: Drofenine hydrochloride

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Technical Support Center: Drofenine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **drofenine hydrochloride**. It addresses common issues related to its solubility in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **drofenine hydrochloride** and what are its common uses in research?

Drofenine hydrochloride is an antimuscarinic and anticholinergic drug.^{[1][2][3]} In research, it is primarily used to study smooth muscle relaxation and to investigate its effects as a competitive inhibitor of butyrylcholinesterase (BChE), an M1 muscarinic receptor antagonist, and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^{[4][5][6][7][8][9]}

Q2: What are the basic physicochemical properties of **drofenine hydrochloride**?

Drofenine hydrochloride is a white to off-white solid.^[7] Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₂ ClNO ₂	[1]
Molecular Weight	353.93 g/mol	[1]
Appearance	White to Off-White Solid	[7]
Storage	2-8°C, sealed from moisture	[7]

Q3: What is the known solubility of **drofenine hydrochloride** in aqueous and organic solvents?

The hydrochloride salt form of drofenine is utilized to improve its stability and solubility in aqueous solutions.[1] The available solubility data is presented below.

Solvent	Solubility	Reference
Water (pH 7.4)	>53.1 µg/mL	[1]
Water	≥ 33.3 mg/mL (94.09 mM)	[7]
DMSO	≥ 75 mg/mL (211.91 mM)	[7]
Ethanol	≥ 10 mg/mL	[9]

Q4: How stable is **drofenine hydrochloride** in aqueous solutions?

Drofenine hydrochloride is stable under recommended storage conditions (2-8°C, protected from light and moisture).[10] However, it is susceptible to degradation in the presence of strong acids, strong alkalis, and oxidizing agents.[10] It is recommended to prepare fresh aqueous solutions for experiments and avoid long-term storage unless stability in the specific buffer has been validated. For stock solutions in DMSO, it is stable for up to 6 months at -80°C and 1 month at -20°C when stored in a sealed container away from moisture.[7]

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

This guide provides solutions to common problems encountered when dissolving **drofenine hydrochloride** in aqueous buffers for experimental use.

Problem 1: **Drofenine hydrochloride** does not fully dissolve in my aqueous buffer (e.g., PBS).

- Possible Cause: The concentration of **drofenine hydrochloride** may exceed its solubility limit in the specific buffer and pH. While the hydrochloride salt enhances water solubility, it can still be limited, especially in neutral or alkaline conditions where the protonated, more soluble form is less favored.
- Troubleshooting Steps:
 - Check the pH of your buffer: **Drofenine hydrochloride**'s solubility is expected to be pH-dependent. Solubility is generally higher in acidic conditions. Consider preparing your stock solution in a slightly acidic buffer if your experimental conditions permit.
 - Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. Do not overheat, as this can cause degradation.
 - Sonication: Use a sonicator bath to aid in the dissolution process.
 - Prepare a concentrated stock in an organic solvent: Dissolve the **drofenine hydrochloride** in a minimal amount of DMSO or ethanol first. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays).
 - Use of Surfactants: For in vitro dissolution studies, the addition of a small amount of surfactant like sodium lauryl sulfate (SLS) or cetrимide has been shown to improve the solubility of similar compounds. However, the compatibility of surfactants with your specific assay must be verified.

Problem 2: My **drofenine hydrochloride** solution is initially clear but a precipitate forms over time.

- Possible Cause: This could be due to a change in pH or temperature, or the compound may be degrading over time, leading to less soluble degradation products. The buffer capacity

might also be insufficient to maintain the desired pH.

- Troubleshooting Steps:
 - Verify Buffer Stability: Ensure your buffer is stable and has sufficient buffering capacity to maintain the pH, especially after the addition of the acidic **drofenine hydrochloride** salt.
 - Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of **drofenine hydrochloride** fresh for each experiment.
 - Storage of Aqueous Solutions: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Perform a visual inspection for any precipitation before use.
 - Filter Sterilization: If sterile filtration is required, perform it immediately after dissolution. Use a low-protein binding filter (e.g., PVDF) to minimize loss of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of **Drofenine Hydrochloride**

- Weigh out 3.54 mg of **drofenine hydrochloride** (MW: 353.93 g/mol).
- Add 1 mL of sterile, purified water (or a slightly acidic buffer like citrate buffer, pH 4-5) to a sterile microcentrifuge tube.
- Add the weighed **drofenine hydrochloride** to the solvent.
- Vortex the solution for 1-2 minutes.
- If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- If required, sterile filter the solution using a 0.22 µm syringe filter.
- Use the solution immediately or aliquot and store appropriately for short-term use.

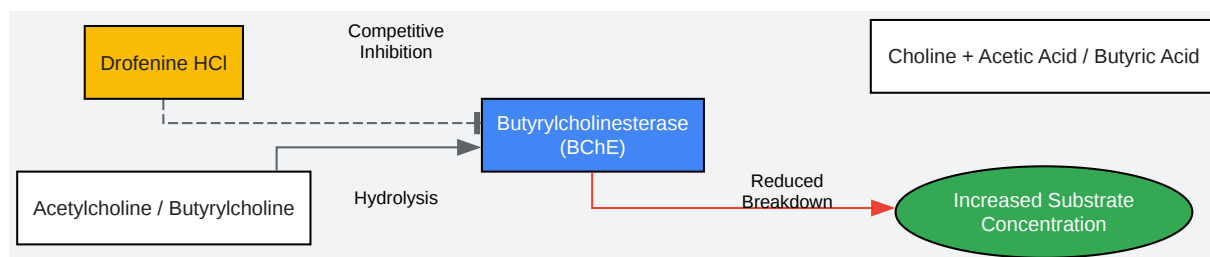
Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a general framework for assessing the stability of **drofenine hydrochloride** under various stress conditions.

- **Acid Hydrolysis:** Dissolve **drofenine hydrochloride** in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
- **Base Hydrolysis:** Dissolve **drofenine hydrochloride** in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before analysis.
- **Oxidative Degradation:** Dissolve **drofenine hydrochloride** in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
- **Thermal Degradation:** Store the solid **drofenine hydrochloride** powder at 60°C for 48 hours.
- **Photolytic Degradation:** Expose a solution of **drofenine hydrochloride** (1 mg/mL in water) to direct sunlight for 24 hours.
- **Analysis:** Analyze the stressed samples against a freshly prepared, unstressed control solution using a suitable analytical method like HPLC to determine the percentage of degradation and identify any degradation products.

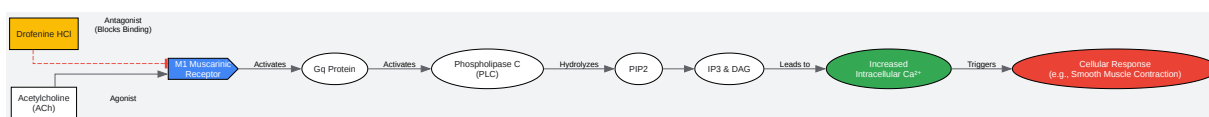
Signaling Pathways and Mechanisms of Action

Drofenine hydrochloride exerts its effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.



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Drofenine as a Butyrylcholinesterase Inhibitor.



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Drofenine as an M1 Muscarinic Receptor Antagonist.



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Drofenine as a Selective TRPV3 Channel Agonist.

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